1,1,5,5-Tetramethoxypent-2-ene

Description

Significance of Polyoxygenated Olefins in Organic Synthesis

Polyoxygenated olefins are organic compounds that contain one or more carbon-carbon double bonds and multiple oxygen-containing functional groups, such as ethers, esters, or, as in the case of the title compound, acetals. The presence of these oxygenated functions imparts unique electronic and steric properties to the olefin, influencing its reactivity and making it a versatile intermediate in organic synthesis. libretexts.orgbritannica.comiupac.org

These compounds are crucial building blocks for the synthesis of a wide range of complex natural products, pharmaceuticals, and materials. buysellchem.comgoogle.com The oxygen functionalities can serve as handles for further chemical transformations, direct the stereochemical outcome of reactions, or be integral parts of the final target molecule's structure. The interplay between the reactive double bond and the oxygen groups allows for a diverse array of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and various functional group interconversions. researchgate.net The strategic placement of oxygen atoms can activate or deactivate the double bond towards certain reagents, providing chemists with fine control over synthetic pathways.

Historical Context and Early Investigations of 1,1,5,5-Tetramethoxypent-2-ene

Detailed historical accounts and early investigations specifically focused on this compound are not extensively documented in widely available scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1116-86-5. chemsrc.com The compound is mentioned in patent literature as a reactant, for instance, in the preparation of nonlinear optical materials, which suggests its utility as a specialized chemical intermediate. google.com

The development of unsaturated acetals, the class to which this compound belongs, is rooted in the broader history of acetal (B89532) chemistry. The formation of acetals as protecting groups for aldehydes and ketones is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com The synthesis of α,β-unsaturated acetals, in particular, has been an area of interest as these compounds serve as precursors to various other functional groups and can participate in a range of addition and cycloaddition reactions. researchgate.netacs.org The preparation of such compounds often involves the acid-catalyzed reaction of an unsaturated aldehyde or ketone with an alcohol or orthoformate. libretexts.org The specific synthesis of this compound would likely derive from precursors such as glutaraldehyde (B144438) or its derivatives, though specific early reports on this transformation are scarce.

Structural Features and Nomenclature Considerations of this compound

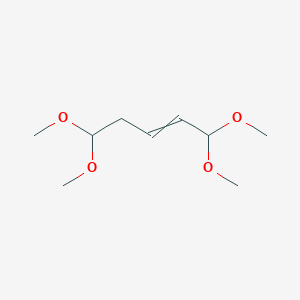

The structure of this compound is characterized by a five-carbon backbone containing a double bond between carbons 2 and 3. The terminal carbons, C1 and C5, are each bonded to two methoxy (B1213986) groups, forming dimethyl acetal functionalities.

The IUPAC name, this compound, is derived following systematic nomenclature rules for polyfunctional compounds. curlyarrows.com182.160.97organicmystery.com The "pent-" root indicates a five-carbon chain. The "-ene" suffix with the locant "2" specifies the position of the carbon-carbon double bond. The prefix "tetramethoxy-" indicates the presence of four methoxy (-OCH3) groups, and their positions are designated by the locants "1,1,5,5". libretexts.orgvaia.com

Because the molecule contains both an alkene and ether (acetal) functional groups, a priority system is used for naming. organicmystery.com In this case, the alkene is considered the principal functional group that defines the parent chain's suffix. The methoxy groups are treated as substituents. The double bond at the C2 position can exist as either the E (trans) or Z (cis) isomer, a feature that could be critical in stereoselective synthesis.

Structure

3D Structure

Properties

CAS No. |

1116-86-5 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1,1,5,5-tetramethoxypent-2-ene |

InChI |

InChI=1S/C9H18O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h5-6,8-9H,7H2,1-4H3 |

InChI Key |

YWDAOJWNIZFQEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=CC(OC)OC)OC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1,1,5,5 Tetramethoxypent 2 Ene

Convergent and Divergent Synthetic Routes to 1,1,5,5-Tetramethoxypent-2-ene

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

A divergent synthesis , in contrast, begins with a common precursor that is sequentially modified to generate a library of related compounds. While perhaps less direct for synthesizing a single target like this compound, a divergent approach could start from a central five-carbon backbone which is then elaborated. For example, a pentenedial derivative could be a common intermediate, which upon selective, double acetalization would yield the target molecule. This strategy is particularly powerful when exploring structure-activity relationships by creating a range of analogs from a single, readily accessible starting material. Stepwise synthesis, a form of divergent strategy, is often used for creating polymers like polyethylene (B3416737) glycols (PEGs) where a monomer unit is repeatedly added. beilstein-journals.org

Precursor Chemistry and Starting Material Optimization for this compound Synthesis

The selection and optimization of starting materials are critical for the successful synthesis of this compound. The structure of the target molecule, with its two terminal acetal (B89532) groups, strongly dictates the choice of precursors.

Utilization of Acetals in this compound Formation

Acetals are functional groups characterized by a carbon atom bonded to two –OR groups, and they are central to the identity of this compound. wikipedia.org Their formation and stability are key considerations in its synthesis. Acetals are typically formed by the reaction of an aldehyde or ketone with an excess of an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and water must often be removed to drive the equilibrium towards the acetal product. libretexts.orgyoutube.com

In the synthesis of this compound, pre-formed acetal-containing building blocks can be used, or the acetal groups can be installed onto a suitable carbon skeleton. The stability of acetals under neutral or basic conditions makes them excellent protecting groups for carbonyl functionalities during other synthetic transformations. masterorganicchemistry.com However, they are readily hydrolyzed back to the corresponding carbonyl compound under aqueous acidic conditions. libretexts.org This reactivity must be managed during the synthesis to ensure the integrity of the target molecule.

Role of Methyl Dimethoxyacetate in Related Synthetic Pathways

Methyl dimethoxyacetate, also known as methyl 2,2-dimethoxyacetate, is a valuable precursor in organic synthesis. nih.govnist.gov It contains a gem-dimethoxy group (an acetal of a glyoxylate) and an ester functionality. nist.gov This combination of functional groups allows it to serve as a versatile building block.

While direct synthetic routes from methyl dimethoxyacetate to this compound are not prominently documented, its utility in constructing acetal-containing fragments is clear. For example, the ester group can be reduced or converted into other functionalities, while the acetal group remains protected. This allows for the elaboration of the carbon chain, which could then be used in a convergent synthesis. The compound is listed as a potential precursor for the target molecule, suggesting its role as a starting point for one of the key fragments. chemsrc.com

Linkages to 1,1,2,2-Tetramethoxyethylene in Synthesis

1,1,2,2-Tetramethoxyethylene is another potential precursor for the synthesis of this compound. chemsrc.com This molecule is an electron-rich alkene due to the four methoxy (B1213986) substituents. Its reactivity can be harnessed to form new carbon-carbon bonds. While the specific reaction mechanism for its incorporation into the target molecule is not detailed in readily available literature, one can hypothesize its role. It could potentially react as a nucleophile or undergo cycloaddition reactions to build a larger carbon framework that is subsequently modified to yield the final product.

Catalytic Strategies in the Preparation of this compound

Catalysis is essential for many of the transformations required to synthesize this compound, particularly in the formation of the acetal groups and potentially in the carbon-carbon bond-forming reactions.

Acid-Catalyzed Approaches (e.g., Boron Trifluoride Diethyl Etherate)

Acid catalysis is fundamental to the formation of acetals from aldehydes and alcohols. libretexts.org The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a powerful and commonly used Lewis acid catalyst in organic synthesis. heyigasglobal.comwikipedia.orgsigmaaldrich.com It is a convenient liquid source of boron trifluoride (BF₃). wikipedia.orgsigmaaldrich.com Its applications are extensive and include promoting alkylations, condensations, and cyclizations. heyigasglobal.comchemdad.com In the context of synthesizing this compound, BF₃·OEt₂ can serve multiple roles. It is an effective catalyst for acetalization reactions, activating the carbonyl group towards reaction with methanol (B129727). chemdad.comthermofisher.com Furthermore, it can catalyze carbon-carbon bond-forming reactions, such as the addition of nucleophiles to activated intermediates, which could be a key step in assembling the five-carbon chain of the target molecule. nih.gov The use of BF₃·OEt₂ in reactions involving allylboron reagents highlights its capacity to facilitate complex bond formations. nih.gov

Table 1: Properties of Boron Trifluoride Diethyl Etherate

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₀BF₃O |

| Molar Mass | 141.93 g/mol |

| Appearance | Colorless to brown liquid wikipedia.orgthermofisher.com |

| Density | 1.15 g/mL sigmaaldrich.com |

| Boiling Point | 126-129 °C sigmaaldrich.com |

| Melting Point | -58 °C sigmaaldrich.com |

| Primary Use | Lewis acid catalyst heyigasglobal.comsigmaaldrich.com |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comthermofisher.com

Table 2: Key Precursor Information

| Compound | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Methyl dimethoxyacetate | 89-91-8 chemsrc.com | C₅H₁₀O₄ nih.gov | Potential starting material for acetal-containing fragments. chemsrc.com |

| 1,1,2,2-Tetramethoxyethylene | 2517-44-4 chemsrc.com | C₆H₁₂O₄ | Potential precursor for building the carbon backbone. chemsrc.com |

Data sourced from multiple references. nih.govchemsrc.com

Transition Metal-Mediated Syntheses (Conceptual)

The application of transition metal catalysis in organic synthesis offers powerful tools for the construction of complex molecules with high efficiency and selectivity. While no specific examples for the synthesis of this compound are documented in the available literature, one can conceptualize potential transition metal-mediated routes.

A plausible approach could involve a cross-coupling reaction, a cornerstone of modern organic synthesis. For instance, a palladium- or nickel-catalyzed reaction could theoretically be employed to couple a suitable five-carbon backbone with methoxy groups. However, the introduction of four methoxy groups at specific positions presents a significant synthetic challenge.

Alternatively, a transition metal-catalyzed allylic substitution reaction could be envisioned. This would likely involve a starting material with a leaving group at the allylic position of a pentene derivative, which could then be displaced by a methoxide (B1231860) source. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Another conceptual pathway could be a metal-catalyzed rearrangement of a suitably functionalized precursor. For example, a gold- or platinum-catalyzed rearrangement of an allenyl ether could potentially lead to the desired pentene skeleton with the required methoxy substituents. The challenge in this approach would lie in the design and synthesis of the specific allenyl ether precursor.

It is important to emphasize that these are theoretical proposals. The successful implementation of any of these conceptual routes would require extensive empirical investigation to optimize reaction conditions and overcome potential challenges such as catalyst deactivation, low yields, and lack of selectivity. The development of new catalytic systems is an active area of research, and it is conceivable that novel transition metal-mediated methods could be applied to the synthesis of this compound in the future. beilstein-journals.org

Stereochemical Control in the Synthesis of this compound Isomers

The double bond in this compound gives rise to the possibility of E and Z isomers. The ability to selectively synthesize one isomer over the other is a critical aspect of modern synthetic chemistry. In the absence of specific literature for this compound, we can discuss general strategies for stereochemical control in alkene synthesis.

One of the most reliable methods for controlling the stereochemistry of a double bond is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. By carefully selecting the appropriate phosphorus ylide and aldehyde or ketone, one can often achieve high selectivity for either the E or Z isomer. For the synthesis of this compound, a potential HWE approach would involve the reaction of a phosphonate (B1237965) ester containing the 1,1-dimethoxyethyl group with an appropriate aldehyde. The stereochemical outcome would be influenced by the nature of the phosphonate, the base used, and the reaction temperature.

Another powerful tool for stereoselective alkene synthesis is transition metal-catalyzed cross-coupling. For example, the stereochemistry of the starting vinyl halide or triflate in a Suzuki, Stille, or Heck reaction can often be transferred to the product with high fidelity. This would require the synthesis of a stereochemically pure vinyl precursor, which could be a significant challenge in itself.

Furthermore, stereoselective reduction of an alkyne precursor could also provide access to a specific isomer of this compound. For instance, the reduction of a corresponding pent-2-yne derivative using sodium in liquid ammonia (B1221849) (dissolving metal reduction) would be expected to yield the E-alkene, while catalytic hydrogenation with a Lindlar catalyst would favor the formation of the Z-alkene.

The choice of strategy for stereochemical control would ultimately depend on the availability of starting materials, the desired isomer, and the required level of stereopurity. Each method has its own set of advantages and limitations that would need to be carefully considered in a synthetic plan.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A meaningful comparative analysis of synthetic efficiencies and selectivities for the production of this compound is not feasible at this time due to the lack of published synthetic routes. Such an analysis would require experimental data, including reaction yields, catalyst turnover numbers, and diastereomeric or enantiomeric excesses for different synthetic strategies.

Ideally, a comparative table would be constructed to evaluate various synthetic pathways. The criteria for comparison would include:

Step Economy: The number of synthetic steps involved, with fewer steps being more desirable.

Atom Economy: The efficiency with which atoms from the starting materials are incorporated into the final product.

Regioselectivity: The preference for the formation of one constitutional isomer over another.

Stereoselectivity: The preference for the formation of one stereoisomer over another (e.g., E vs. Z).

Cost and Availability of Starting Materials: The economic viability of the route.

Safety and Environmental Impact: The use of hazardous reagents and the generation of waste.

Without concrete data from research articles or patents detailing the synthesis of this compound, any such comparison would be purely speculative. The development and publication of reliable synthetic methods are necessary before a proper evaluation of their efficiencies and selectivities can be undertaken.

Elucidation of Chemical Reactivity and Reaction Pathways of 1,1,5,5 Tetramethoxypent 2 Ene

Electrophilic Additions to the Alkene Moiety of 1,1,5,5-Tetramethoxypent-2-ene

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. The general mechanism involves the initial interaction of an electrophile with the electron-rich π-system of the alkene, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition is governed by the stability of the resulting carbocation.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established principles of electrophilic additions to alkenes. For instance, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the halide ion adding to the more substituted carbon.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| HBr | 3-Bromo-1,1,5,5-tetramethoxypentane |

| Cl₂ | 2,3-Dichloro-1,1,5,5-tetramethoxypentane |

| H₂O/H⁺ | 3-Hydroxy-1,1,5,5-tetramethoxypentane |

Nucleophilic Reactivity at the Acetals of this compound

The acetal (B89532) functional groups at the C1 and C5 positions of this compound are generally stable under neutral and basic conditions. However, under acidic conditions, they are susceptible to hydrolysis, which regenerates the corresponding aldehyde. The parent dialdehyde (B1249045) of this compound is glutaraldehyde (B144438). wikipedia.orgontosight.ai

The hydrolysis proceeds through protonation of one of the methoxy (B1213986) groups, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by water. This process can occur at both acetal ends, ultimately leading to the formation of glutaraldehyde and four equivalents of methanol (B129727). The stability and controlled release of glutaraldehyde from its bis(dimethyl acetal) derivative are utilized in applications such as disinfection and tissue fixation. ontosight.ai

Furthermore, the acetal groups can undergo nucleophilic substitution reactions. For instance, reaction with other alcohols in the presence of an acid catalyst can lead to transacetalization.

Rearrangement Reactions Involving this compound

While specific rearrangement reactions of this compound are not well-documented, its structure as a 1,5-diene derivative (considering the enol ether character of the double bond in conjugation with the acetals) suggests the potential for sigmatropic rearrangements. A plausible transformation is a Claisen-type rearrangement, particularly if the alkene moiety is part of a vinyl ether-like system. In a related context, the Carroll reaction, which involves the rearrangement of a β-keto ester of an allylic alcohol, proceeds through a Claisen rearrangement to form a γ,δ-unsaturated ketone. libretexts.org

Cyclization Reactions and Annulation Strategies Utilizing this compound

The bifunctional nature of this compound makes it a valuable substrate for cyclization reactions to form various heterocyclic compounds. Acid-catalyzed hydrolysis to the intermediate glutaraldehyde, followed by intramolecular reactions or reactions with other reagents, can lead to the formation of cyclic structures.

For instance, the acid-catalyzed reaction of unsaturated acetals can lead to the formation of dihydropyrans. google.com In a related process, the reaction of glutaraldehyde with amines can lead to the formation of pyridine (B92270) derivatives.

Moreover, the acetal groups can be used to generate furan (B31954) derivatives. For example, the synthesis of 2,5-dihydrofurans can be achieved from related α-hydroxyallenes under gold catalysis, which involves a cyclization pathway. organic-chemistry.orgacs.org While not a direct reaction of this compound, this highlights the potential for its derivatives to undergo such transformations.

Table 2: Potential Cyclization Products from this compound Derivatives

| Reaction Type | Potential Product |

| Acid-catalyzed intramolecular cyclization | Substituted dihydropyran |

| Reaction with ammonia (B1221849)/amines post-hydrolysis | Substituted pyridine |

| Transformation to suitable precursor followed by cyclization | Substituted furan or dihydrofuran |

Transformations Involving Carbon-Carbon Bond Formation and Cleavage

The reactivity of this compound allows for various transformations involving the formation and cleavage of carbon-carbon bonds. The alkene moiety can participate in reactions such as the Heck reaction, where it can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form a new C-C bond.

The aldehyde groups, unmasked from the acetals, can undergo aldol (B89426) condensation reactions. In aqueous solution, glutaraldehyde is known to polymerize via aldol condensation reactions. wikipedia.org This demonstrates the propensity of the unmasked aldehyde groups to form new carbon-carbon bonds.

Furthermore, under certain conditions, cleavage of the carbon-carbon backbone can occur. For example, ozonolysis of the central double bond would lead to the formation of two molecules of 2,2-dimethoxyacetaldehyde.

Synthesis and Reactivity of Derivatives and Structural Analogues of 1,1,5,5 Tetramethoxypent 2 Ene

Synthesis of Novel Compounds Derived from 1,1,5,5-Tetramethoxypent-2-ene

The unique structure of this compound, featuring a central carbon-carbon double bond flanked by two acetal (B89532) groups, makes it a valuable precursor for the synthesis of more complex molecules. These reactions often target the nucleophilic alkene for additions, while the acetal groups can either remain as protecting groups or participate in subsequent reactions after deprotection.

The synthesis of 1,1,3,7,7-Pentamethoxy-2-gem-dichlorocyclopropyl-4-heptene from this compound is conceptually a dichlorocyclopropanation reaction. This reaction involves the addition of dichlorocarbene (B158193) (:CCl₂) to the double bond of the starting alkene. Dichlorocarbene is a highly reactive intermediate that can be generated in situ from various precursors. hmdb.ca A common and effective method for generating dichlorocarbene is the reaction of chloroform (B151607) (CHCl₃) with a strong base, often in a two-phase system using a phase-transfer catalyst. acs.org

The general mechanism for this transformation begins with the deprotonation of chloroform by a base, such as potassium tert-butoxide or concentrated sodium hydroxide, to form the trichloromethyl anion (⁻CCl₃). This anion then rapidly eliminates a chloride ion to yield dichlorocarbene. chemicalbook.com The electron-rich double bond of this compound, activated by the adjacent alkoxy groups, acts as a nucleophile, attacking the electrophilic dichlorocarbene. acs.org This addition is typically a concerted [1+2] cycloaddition, which is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. acs.org Given the likely trans configuration of the starting pent-2-ene, the resulting dichlorocyclopropane would also have a corresponding stereochemistry.

Vinyl ethers are known to be excellent substrates for dichlorocyclopropanation, generally providing good yields of the corresponding gem-dichlorocyclopropanes. chemicalbook.com The reaction would proceed as follows:

Reaction Scheme:

Table 1: Predicted Reaction Parameters for Dichlorocyclopropanation

| Parameter | Predicted Value/Condition | Rationale |

| Carbene Source | Chloroform (CHCl₃) | Common, inexpensive, and effective precursor for dichlorocarbene. hmdb.ca |

| Base | 50% aq. NaOH or KOtBu | Strong base required to deprotonate chloroform. chemicalbook.com |

| Catalyst | Benzyltriethylammonium chloride | Phase-transfer catalyst to facilitate reaction between aqueous and organic phases. hmdb.ca |

| Solvent | Dichloromethane or excess Chloroform | Serves as both solvent and reactant. |

| Temperature | 0 °C to room temperature | Dichlorocarbene generation is often initiated at lower temperatures to control the reaction rate. |

| Yield | Good to Excellent | Electron-rich nature of the vinyl ether substrate favors high conversion. chemicalbook.com |

The synthesis of perfluoroalkylated analogues of this compound is a conceptually important area, as the introduction of perfluoroalkyl groups can dramatically alter the chemical and physical properties of a molecule, often imparting increased thermal stability and lipophobicity. mdpi.com While direct synthesis of a perfluoroalkylated analogue of this compound is not documented, several strategies can be conceptualized based on known methods for the synthesis of fluorinated vinyl ethers. nih.govgoogle.com

One conceptual approach involves the reaction of a perfluoroalkyl iodide with a suitable precursor under radical conditions. For instance, a precursor containing a vinyl ether moiety could potentially be functionalized using a perfluoroalkyl iodide in the presence of a radical initiator. semanticscholar.org

Another plausible route could involve the synthesis of a fluorinated building block that is then used to construct the pentene skeleton. For example, the reaction of a perfluoroalkoxy salt with tetrafluoroethylene (B6358150) can be used to generate perfluorovinyl ethers, which could then be elaborated into more complex structures. google.com

The synthesis of compounds like (2E)-1,1,1,2,3,4,4,5,5,6,6,7,7,7-tetradecafluorohept-2-ene often involves the oligomerization of smaller fluorinated alkenes or the functionalization of perfluorinated precursors. mdpi.com Applying these concepts to a polyalkoxy system would be challenging due to the potential for side reactions and the different reactivity of the hydrocarbon and fluorocarbon portions of the molecule.

Chemical Transformations of this compound Derivatives

The derivatives of this compound, such as the dichlorocyclopropyl adduct, are rich in chemical functionality and can undergo a variety of transformations. The gem-dichlorocyclopropane ring is a versatile synthon that can be converted into other functional groups. For example, it can be reduced to the corresponding cyclopropane, or it can undergo ring-opening reactions to form allenes or other unsaturated systems. chemicalbook.com

Furthermore, the acetal groups can be hydrolyzed under acidic conditions to reveal the corresponding aldehydes. This would unmask two carbonyl functionalities, which can then be used in a wide range of subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build more complex molecular scaffolds. The combination of cyclopropane chemistry and aldehyde chemistry in a single molecule opens up a vast chemical space for the synthesis of novel compounds.

Structure-Reactivity Relationships in this compound and its Analogues

The reactivity of this compound is dominated by the electron-rich nature of the double bond. The two methoxy (B1213986) groups on the C1 and C5 carbons are electron-donating through resonance, which increases the nucleophilicity of the C2=C3 double bond. This makes the molecule highly susceptible to attack by electrophiles. The dichlorocyclopropanation discussed in section 4.1.1 is a prime example of this enhanced reactivity.

In its analogues, the structure-reactivity relationship would be significantly altered. For instance, in a hypothetical perfluoroalkylated analogue, the strongly electron-withdrawing nature of the perfluoroalkyl groups would decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles. Conversely, these groups would increase the acidity of any adjacent C-H bonds.

The presence of the acetal groups also influences reactivity. While they are stable under basic and neutral conditions, they are labile in the presence of acid. The proximity of the double bond to the acetal groups could also lead to interesting neighboring group participation effects in certain reactions.

Table 2: Predicted Spectroscopic Data for 1,1,3,7,7-Pentamethoxy-2-gem-dichlorocyclopropyl-4-heptene

| Data Type | Predicted Chemical Shifts / Signals | Rationale/Notes |

| ¹H NMR | Multiplets in the range of 1.0-3.0 ppm for cyclopropyl (B3062369) and alkyl protons. Singlets around 3.3-3.5 ppm for methoxy groups. A multiplet for the CH-O proton. | Based on typical shifts for dichlorocyclopropanes and acetals. chemicalbook.comchemicalbook.com The exact shifts and coupling constants would depend on the stereochemistry. |

| ¹³C NMR | Signals in the range of 20-40 ppm for the cyclopropyl carbons. A signal around 60-70 ppm for the CCl₂ carbon. Signals for methoxy carbons around 50-55 ppm. Acetal carbons around 100-110 ppm. | Based on known data for similar structures. chemicalbook.comyoutube.comchemicalbook.com Quaternary carbons, like CCl₂, often show lower intensity peaks. |

| Mass Spec (EI) | Molecular ion peak may be weak or absent. Fragmentation would likely involve loss of methoxy groups (M-31), loss of HCl (M-36), and cleavage of the cyclopropane ring. | Electron impact mass spectrometry often leads to extensive fragmentation in polyfunctional molecules. acs.orgresearchgate.netnih.gov |

Development of Functionally Diverse this compound Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. nih.gov this compound and its derivatives are excellent starting points for the development of functionally diverse scaffolds. The initial dichlorocyclopropanation creates a rigid three-membered ring system, which can be a key structural element in biologically active molecules.

Further functionalization can be achieved through various synthetic routes. For example, the hydrolysis of the acetal groups to aldehydes, as mentioned previously, would yield a dicarbonyl compound with a central dichlorocyclopropane ring. This intermediate could then be used in a variety of cyclization reactions to form heterocyclic or carbocyclic ring systems. The development of such scaffolds is a key strategy in medicinal chemistry for the creation of new libraries of compounds for drug discovery. nih.gov

Moreover, the polyether nature of the starting material and its derivatives suggests potential applications in materials science. Polyethers are known for their unique properties and are used in a wide range of applications. nih.gov By incorporating the rigid cyclopropane unit and other functionalities, it may be possible to create novel polymers with tailored properties. The development of functionalized scaffolds from readily available starting materials is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex and valuable molecules. nih.govnih.gov

Applications of 1,1,5,5 Tetramethoxypent 2 Ene in Advanced Organic Synthesis

Utilization as a C5 Building Block in Complex Molecule Construction

The core value of 1,1,5,5-tetramethoxypent-2-ene in organic synthesis stems from its function as a stable C5 building block. In its acetal (B89532) form, the compound is relatively inert, allowing for its storage and handling. However, under acidic conditions, the four methoxy (B1213986) groups are hydrolyzed to reveal two aldehyde functionalities, yielding the highly reactive glutacondialdehyde. This transformation unmasks a 1,5-dicarbonyl system, which is primed for subsequent cyclization reactions.

This strategy of using a stable precursor that generates a reactive 1,5-dicarbonyl compound in situ is fundamental to its application. The synthesis of complex molecules often requires the controlled introduction of polyfunctional fragments, and this compound serves this purpose by delivering a five-carbon chain ready for integration into larger scaffolds, most notably in the synthesis of heterocycles. The general principle involves the reaction of the unmasked glutacondialdehyde with bis-nucleophiles, where each nucleophilic site attacks one of the aldehyde groups, leading to the formation of a new ring system.

Role in the Synthesis of Carbocyclic Systems

A review of scientific literature does not provide significant examples of this compound or its active form, glutacondialdehyde, being utilized as a key building block in the synthesis of purely carbocyclic systems. While 1,5-dicarbonyl compounds can theoretically undergo intramolecular aldol-type reactions to form six-membered carbocycles (cyclohexenone derivatives), this specific application for glutacondialdehyde is not a prominently documented synthetic strategy. The high reactivity of glutacondialdehyde and its propensity to engage with heteroatom nucleophiles mean its utility is predominantly channeled towards heterocyclic synthesis.

Precursor for the Synthesis of Heterocyclic Compounds

The most significant and well-documented application of this compound is as a precursor for a variety of heterocyclic compounds. The in-situ generation of glutacondialdehyde provides a 1,5-dielectrophile that can react with compounds containing two nucleophilic centers to form five- or six-membered rings containing one or more heteroatoms.

Pyridines

The synthesis of the pyridine (B92270) ring is the most established application of glutacondialdehyde as a C5 building block. The general approach involves the cyclocondensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia derivative, which provides the nitrogen atom for the heterocycle. researchgate.netyoutube.com When glutacondialdehyde (generated from this compound) is treated with a source of ammonia, a double condensation occurs, followed by cyclization and aromatization to yield the pyridine ring. youtube.com

Furthermore, glutacondialdehyde is used to transform primary amines into their corresponding pyridinium (B92312) salts in a process that can be more effective than the use of the traditional Zincke salt for certain substrates. chim.it The reaction of the amine with glutacondialdehyde in an acidic medium leads directly to the formation of the N-substituted pyridinium cation. chim.it If hydroxylamine (B1172632) is used instead of ammonia, the initially formed dihydropyridine (B1217469) can aromatize without the need for a separate oxidation step. researchgate.net

| Precursors | Reagent | Product Type | Reference |

| 1,5-Dicarbonyl Compound (e.g., Glutacondialdehyde) | Ammonia (NH₃) | Pyridine | researchgate.netyoutube.com |

| Glutacondialdehyde | Primary Amine (R-NH₂) | N-Substituted Pyridinium Salt | chim.it |

| 1,5-Dicarbonyl Compound | Hydroxylamine (NH₂OH) | Pyridine | researchgate.net |

Imidazoles and Pyrazoles

The synthesis of other nitrogen-containing heterocycles such as imidazoles and pyrazoles from this compound is not well-documented. Standard synthetic protocols for these rings require different precursors.

Imidazoles: The common Debus-Radziszewski synthesis requires a 1,2-dicarbonyl compound, an aldehyde, and ammonia. chim.it

Pyrazoles: The Knorr pyrazole (B372694) synthesis, a cornerstone method, utilizes the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netnih.govnih.gov

While the reaction of hydrazine with carbonyl compounds is a known transformation, in the case of a 1,5-dicarbonyl like glutacondialdehyde, the reaction typically leads to the formation of a hydrazone. Under harsh basic conditions, this can be used for the Wolff-Kishner reduction to an alkane rather than cyclization to a pyrazole. organicchemistrydata.orgpressbooks.publibretexts.org Synthetic routes to pyrazoles starting from 1,5-dicarbonyls are not a common or established strategy. chim.itnih.gov

The use of this compound for the synthesis of common oxygen-containing heterocycles is not prominently featured in the chemical literature.

Furans: The most prevalent method for furan (B31954) synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed dehydrative cyclization of a 1,4-dicarbonyl compound. wikipedia.orgpharmaguideline.comacs.orgpharmaguideline.com Methods for constructing furans from 1,5-dicarbonyl precursors are not standard.

Pyrans: As six-membered heterocycles, pyrans or their di- and tetrahydro derivatives could theoretically be formed from a 1,5-dicarbonyl compound via an intramolecular cyclization. However, specific and reliable methods detailing this transformation for glutacondialdehyde are not readily found in published research. Multicomponent reactions are often employed for pyran synthesis, but these typically involve different starting materials like aldehydes and activated methylene (B1212753) compounds. nih.gov

Similar to oxygen heterocycles, the synthesis of sulfur-containing rings from this compound is not a conventional approach.

Thiophenes: The Paal-Knorr thiophene (B33073) synthesis is analogous to the furan synthesis and requires a 1,4-dicarbonyl compound, which is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgpharmaguideline.com There is a lack of evidence for the application of 1,5-dicarbonyls in this type of reaction.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classical method, involves the condensation of an α-haloketone with a thioamide. This synthetic pathway is mechanistically distinct and does not utilize a 1,5-dicarbonyl precursor.

Stereoselective Synthesis of Advanced Intermediates

A survey of the scientific literature indicates that the application of this compound or its hydrolysis product, glutacondialdehyde, in stereoselective synthesis is not a major area of research. Stereoselective reactions typically require specific structural features, such as chiral centers or prochiral elements that can be influenced by chiral catalysts or reagents to favor the formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org The structure of glutacondialdehyde does not inherently possess features that would make it a common substrate for well-known stereoselective transformations, and no significant research has been found detailing its use in the synthesis of advanced chiral intermediates.

Integration into Multicomponent Reactions and Cascade Processes

This compound serves as a stable and convenient precursor to glutacondialdehyde, a reactive 1,5-dicarbonyl compound. This latent functionality makes it an ideal substrate for reactions that proceed through a series of sequential transformations without the isolation of intermediates—the very definition of a cascade reaction. When this process involves the coming together of three or more reactants in a single pot, it aligns with the principles of multicomponent reactions. acsgcipr.org

The most prominent application of this compound in this domain is in the synthesis of pyridines, a class of nitrogen-containing heterocycles of immense importance in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The reaction of this compound with an ammonia source, such as hydroxylamine hydrochloride, exemplifies a cascade process that can also be considered a two-component condensation leading to the pyridine core. organic-chemistry.orgbaranlab.org

The reaction mechanism initiates with the in situ hydrolysis of the four methoxy groups of this compound under acidic or aqueous conditions, which unveils the two terminal aldehyde functionalities of glutacondialdehyde. This highly reactive intermediate then undergoes a series of transformations in a single pot. The process involves the condensation of the amine source with the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyridine ring. baranlab.org This sequence of events, occurring without the isolation of any intermediates, is a hallmark of a cascade reaction.

While many pyridine syntheses are famously multicomponent in nature, such as the Hantzsch synthesis which combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source, the use of this compound typically follows a [C5+N] cyclization strategy. organic-chemistry.orgwikipedia.org This can be viewed as a two-component reaction that proceeds via a cascade mechanism.

Detailed research findings on the synthesis of pyridines from 1,5-dicarbonyl precursors, for which this compound is a direct equivalent, have demonstrated the versatility of this approach. By varying the nitrogen source and the substitution pattern of the C5 chain, a diverse array of pyridine derivatives can be accessed.

Table 1: Illustrative Examples of Pyridine Synthesis via 1,5-Dicarbonyl Precursors

| C5 Precursor (Equivalent) | Nitrogen Source | Product | Reaction Type |

| This compound | Hydroxylamine Hydrochloride | Pyridine | Cascade Condensation |

| Glutacondialdehyde | Ammonia | Pyridine | Cascade Condensation |

| Substituted 1,5-Diketones | Ammonium Acetate | Substituted Pyridines | Cascade Condensation |

The efficiency and atom economy of these reactions are notable, as the primary byproduct is water or methanol (B129727). acsgcipr.org The ability to construct the pyridine ring in a single, streamlined process from a stable precursor like this compound underscores its value in advanced organic synthesis. These methods avoid the handling of potentially unstable dialdehyde (B1249045) intermediates and offer a convergent route to a fundamental heterocyclic core.

Mechanistic Investigations and Theoretical Studies on 1,1,5,5 Tetramethoxypent 2 Ene Chemistry

Detailed Reaction Mechanism Elucidation for Key Transformations

The reactivity of 1,1,5,5-tetramethoxypent-2-ene is primarily dictated by the presence of the electron-rich carbon-carbon double bond and the two acetal (B89532) functionalities. Key transformations would likely involve reactions at these sites, such as acid-catalyzed hydrolysis and cycloaddition reactions.

Acid-Catalyzed Hydrolysis:

The acetal groups of this compound are susceptible to hydrolysis under acidic conditions, which would proceed in a stepwise manner to ultimately yield glutaconaldehyde (B1235477) and methanol (B129727). The generally accepted mechanism for acetal hydrolysis involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. chemistrysteps.com Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the remaining alkoxy group and its elimination as an alcohol, followed by deprotonation of the resulting protonated aldehyde, regenerates the carbonyl compound. chemistrysteps.com

Cycloaddition Reactions:

The electron-rich nature of the double bond in this compound, due to the influence of the adjacent methoxy (B1213986) groups, makes it a suitable candidate for cycloaddition reactions, particularly with electron-deficient dienophiles in Diels-Alder type reactions. jiaolei.group The vinyl ether moiety can act as the diene component in hetero-Diels-Alder reactions or as a reactive alkene in [2+2] cycloadditions. nih.govyoutube.com The regioselectivity and stereoselectivity of these reactions would be governed by the electronic and steric properties of both the tetramethoxypentene and the reacting partner. For instance, in a reaction with an unsymmetrical dienophile, the substitution pattern on the resulting cycloadduct would be influenced by the relative electrophilicity and nucleophilicity of the interacting centers. jiaolei.group

Spectroscopic Analysis of this compound and its Intermediates

Advanced NMR Spectroscopic Studies for Structural and Stereochemical Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about its structure. The protons on the carbon atoms adjacent to the ether oxygens are expected to be deshielded and appear in the 3.4-4.5 ppm region. nih.gov The olefinic protons would resonate in the typical alkene region, with their chemical shifts and coupling constants providing information about the stereochemistry (E/Z configuration) of the double bond.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the carbon atoms of the acetal groups would typically absorb in the 90-110 ppm range. ic.ac.uk The carbons of the methoxy groups would appear further upfield, generally between 50 and 80 ppm. nih.gov The olefinic carbons would have characteristic shifts in the alkene region of the spectrum.

Interactive Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-H | ~4.5 (triplet) | ~102 | Acetal proton |

| C2=C3-H | ~5.5 - 6.0 (multiplet) | ~125-135 | Olefinic protons |

| C4-H₂ | ~2.5 (multiplet) | ~35 | Methylene (B1212753) protons |

| C5-H | ~4.5 (triplet) | ~102 | Acetal proton |

| O-CH₃ | ~3.3 (singlet) | ~53 | Methoxy protons |

Note: These are estimated values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometric Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry would be a crucial tool for determining the molecular weight of this compound and for characterizing its fragmentation patterns. The molecular ion peak (M+) in ethers can sometimes be weak or absent. nih.gov Common fragmentation pathways for ethers include α-cleavage, where the bond adjacent to the oxygen atom breaks. acs.orgrsc.org For an acetal, a characteristic fragmentation would be the loss of a methoxy group (-OCH₃) to form a stable oxonium ion. The fragmentation pattern would also likely show peaks corresponding to the cleavage of the carbon-carbon bonds in the pentene chain. ic.ac.uk

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 189 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 157 | [M - 2(OCH₃) - H]⁺ | Loss of two methoxy groups and a hydrogen |

| 75 | [CH(OCH₃)₂]⁺ | Cleavage of the C1-C2 bond |

| 45 | [CH₃O=CH₂]⁺ | α-cleavage |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. nih.gov The C=C double bond stretch would likely appear around 1650 cm⁻¹. The absence of a strong, broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) would confirm the presence of the ether and the absence of hydroxyl or carbonyl functionalities.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C=C double bond, as symmetrical or near-symmetrical double bonds often give a strong Raman signal. The C-O single bond stretches would also be visible. The combination of IR and Raman spectroscopy provides complementary information for a complete vibrational analysis.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the reaction mechanisms, transition state structures, and factors controlling the reactivity and selectivity of reactions involving this compound. nih.gov

Density Functional Theory (DFT) Calculations on Transition States

DFT calculations can be employed to model the potential energy surfaces of reactions such as the acid-catalyzed hydrolysis or cycloaddition reactions of this compound. By locating and characterizing the transition state structures, the activation energies for different possible pathways can be calculated. jiaolei.group This allows for a quantitative prediction of the most favorable reaction mechanism. For example, in a cycloaddition reaction, DFT can help to elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by searching for the corresponding transition states and intermediates. nih.gov Furthermore, analysis of the electronic properties of the transition states can provide insights into the origins of regioselectivity and stereoselectivity. jiaolei.group Computational studies on the hydrolysis of similar acetals have highlighted the role of explicit water molecules in stabilizing the transition state through hydrogen bonding networks. nih.gov

Molecular Dynamics Simulations of Reaction Pathways

In a typical simulation of a reaction, the system would be modeled to include the substrate (this compound), a solvent (such as water), and a catalyst (like a hydronium ion for acid catalysis). The interactions between all atoms are defined by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be calculated, providing a view of the molecular motions, conformational changes, and ultimately, the reaction mechanism at an atomistic level.

For the acid-catalyzed hydrolysis of this compound, MD simulations could elucidate the following:

Initial Binding and Orientation of the Catalyst: Simulations could show how a hydronium ion approaches and interacts with the oxygen atoms of the methoxy groups. This initial step is crucial for the subsequent protonation.

Conformational Changes: The flexibility of the pentene chain allows for various conformations. MD simulations can explore the conformational landscape and identify specific conformations that are more amenable to catalysis.

Solvent Reorganization: The role of the solvent is critical in stabilizing intermediates and transition states. MD can track the reorganization of water molecules around the substrate as the reaction proceeds, particularly around the developing positive charge of the oxocarbenium ion intermediate.

Leaving Group Departure: Following protonation of a methoxy group, the departure of methanol is a key step. Simulations can model the dynamics of this bond-breaking event and the subsequent diffusion of the methanol molecule away from the reactive intermediate.

A multi-scale approach, combining quantum mechanics (QM) for the reactive core and molecular mechanics (MM) for the surrounding environment (QM/MM), would be particularly well-suited for studying the reactions of this compound. youtube.com This method allows for an accurate description of the electronic changes during bond formation and breakage within the reacting species, while still being computationally efficient enough to model the larger system.

Quantum Chemical Characterization of Electronic Structure

The electronic structure of this compound, which dictates its reactivity, can be thoroughly characterized using quantum chemical methods. While specific studies on this molecule are scarce, we can infer its electronic properties by analyzing its constituent functional groups: two acetal moieties and a central carbon-carbon double bond.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the molecule's electron distribution, molecular orbitals, and electrostatic potential.

Key Electronic Features:

Highest Occupied Molecular Orbital (HOMO): In this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond. This region of high electron density is the most likely site for attack by electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that is empty. It represents the region where the molecule can accept electrons. In reactions with nucleophiles, the LUMO's location and energy are critical.

Electrostatic Potential: The electrostatic potential map would reveal the distribution of charge within the molecule. The oxygen atoms of the methoxy groups are expected to have a partial negative charge, making them sites for protonation in acid-catalyzed reactions. The carbon atoms of the acetal groups (C1 and C5) will have a partial positive charge, making them susceptible to nucleophilic attack after the departure of a methoxy group.

Resonance and Hyperconjugation: The presence of the double bond in conjugation with the acetal groups can lead to interesting electronic effects. While direct resonance between the double bond and the acetal oxygens is not possible, hyperconjugation can play a role in stabilizing any positive charge that develops on the carbon backbone.

Studies on simpler vinyl ethers have shown that the oxygen atom can donate electron density to the double bond, making it more electron-rich than a typical alkene. acs.org This suggests that the double bond in this compound is activated towards electrophilic attack.

Table of Hypothesized Electronic Properties:

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

| HOMO | Localized on the C=C double bond | Susceptible to electrophilic addition reactions. |

| LUMO | Distributed over the carbon backbone | Site of nucleophilic attack in certain reactions. |

| Partial Charges | Negative on oxygen atoms, positive on C1 and C5 | Oxygens are protonated in acid; C1 and C5 are electrophilic centers. |

| Electron Density | High at the C=C double bond and oxygen atoms | Dictates the initial sites of interaction with reagents. |

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, by examining studies on analogous compounds, such as simple acetals and vinyl ethers, we can predict the kinetic and thermodynamic behavior of this molecule, particularly in its most characteristic reaction: acid-catalyzed hydrolysis.

The hydrolysis of this compound in the presence of an acid would proceed in a stepwise manner, likely involving the initial hydrolysis of one of the acetal groups, followed by the second. The presence of the double bond may also lead to subsequent reactions under acidic conditions.

Kinetics of Acetal Hydrolysis:

The acid-catalyzed hydrolysis of acetals is a well-studied reaction that typically follows an A-1 mechanism. osti.govresearchgate.net This mechanism involves a rapid, reversible protonation of one of the oxygen atoms, followed by a slow, rate-determining step in which the corresponding alcohol leaves to form a resonance-stabilized oxocarbenium ion. orgoreview.comlibretexts.org This intermediate is then rapidly attacked by water to form a hemiacetal, which is in equilibrium with the final aldehyde and alcohol products. organicchemistrytutor.com

For this compound, the rate law for the hydrolysis of one of the acetal groups is expected to be first-order in both the acetal and the acid catalyst:

Rate = k[this compound][H⁺]

The rate constant, k, will be influenced by several factors:

Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature.

Acid Strength: A stronger acid will lead to a higher concentration of the protonated acetal, thus increasing the reaction rate.

Steric Effects: The steric environment around the acetal groups can influence the rate of both protonation and the approach of the water nucleophile.

Thermodynamics of Acetal Hydrolysis:

The hydrolysis of an acetal to an aldehyde or ketone and two molecules of alcohol is generally a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG < 0) under standard conditions. This is because the reaction involves the cleavage of two C-O single bonds and the formation of a C=O double bond, which is energetically favorable.

This compound + 2 H₂O ⇌ Pent-2-ene-1,5-dial + 4 CH₃OH

The equilibrium for this reaction lies far to the right, especially in the presence of excess water.

Illustrative Kinetic and Thermodynamic Data for Analogous Reactions:

The following table provides representative data for the hydrolysis of simple acetals to illustrate the typical magnitudes of these parameters. It is important to note that these values are not for this compound itself but serve as a guide.

| Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔG° (kJ/mol) |

| Hydrolysis of dimethoxymethane | ~10⁻⁴ | ~80-90 | ~ -15 |

| Hydrolysis of 2,2-dimethoxypropane | ~10⁻³ | ~75-85 | ~ -20 |

Data are approximate and collated from various sources on acetal hydrolysis for illustrative purposes.

The presence of the double bond in this compound could potentially influence the kinetics and thermodynamics of the hydrolysis of the acetal groups through long-range electronic effects, though this influence is expected to be modest.

Future Perspectives and Emerging Research Avenues for 1,1,5,5 Tetramethoxypent 2 Ene

Development of Novel Synthetic Methodologies for 1,1,5,5-Tetramethoxypent-2-ene

The future development of synthetic routes to this compound is anticipated to focus on enhancing efficiency, scalability, and sustainability. Current synthetic approaches, while functional, may be amenable to significant improvement through the exploration of novel catalytic systems and process technologies.

Future research could be directed towards the development of transition-metal-catalyzed cross-coupling reactions to construct the C5 backbone with high stereoselectivity for the central double bond. Furthermore, the use of solid-supported catalysts could facilitate easier purification and catalyst recycling, aligning with the principles of green chemistry. The application of continuous flow chemistry presents another promising frontier, offering precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for seamless integration into multi-step syntheses.

| Hypothetical Synthetic Methodology | Catalyst | Solvent | Potential Advantages |

| Catalytic Acetalization | Solid Acid Catalyst | Green Solvents (e.g., 2-MeTHF) | Catalyst recyclability, reduced waste |

| Cross-Coupling/Acetalization | Palladium-based catalyst | Bio-derived solvents | High stereocontrol, convergent synthesis |

| Continuous Flow Synthesis | Immobilized Catalyst | Methanol (B129727) | Improved safety and scalability |

Exploration of New Reactivity Modes and Synthetic Transformations

The unique structural features of this compound, namely the two protected aldehyde functionalities and a central electron-rich double bond, suggest a rich and varied reactivity profile that is yet to be fully explored. As a stable precursor to the reactive glutaconaldehyde (B1235477), it holds potential for a range of synthetic transformations.

Future investigations will likely focus on its participation in pericyclic reactions, such as Diels-Alder and hetero-Diels-Alder reactions, where the double bond can act as a dienophile or, upon suitable modification, as a diene. This could provide access to a variety of cyclic and heterocyclic systems. Moreover, its role as a C5 building block in transition-metal-catalyzed cascade reactions could lead to the rapid assembly of complex molecular frameworks. Inspired by the chemistry of glutaconaldehyde, the development of one-pot procedures for the in-situ deprotection and subsequent reaction of this compound with primary amines could offer a more versatile route to substituted pyridinium (B92312) salts, which have applications in various fields. organic-chemistry.org

Application of this compound in Materials Science

The potential of this compound as a precursor to novel polymeric materials is a particularly exciting area for future research. Upon deprotection, the resulting glutaconaldehyde can serve as a reactive monomer in condensation polymerization reactions.

One prospective application lies in the synthesis of novel conjugated polymers. The ability to introduce a five-carbon conjugated segment into a polymer backbone could lead to materials with interesting photophysical and electronic properties, suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Another avenue of exploration is the use of this compound as a cross-linking agent. After incorporation into a polymer chain, the protected aldehyde groups could be deprotected and reacted to form cross-links, thereby modifying the mechanical and thermal properties of the material. This could be particularly useful in the development of advanced hydrogels, resins, and coatings. The alkene functionality also presents opportunities for addition polymerization, leading to polymers with a saturated backbone and pendant acetal (B89532) groups that can be subsequently modified. youtube.comyoutube.com

| Potential Polymer Type | Initiation/Reaction | Key Feature of Resulting Material | | :--- | :--- | :--- | :--- | | Conjugated Polymer | Deprotection followed by condensation | Tunable electronic and optical properties | | Cross-linked Network | Incorporation into polymer and subsequent deprotection/reaction | Enhanced mechanical and thermal stability | | Addition Polymer | Radical or ionic polymerization of the double bond | Saturated backbone with modifiable side chains |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic processes. Future research into the synthesis of this compound will undoubtedly prioritize sustainability. osaka-u.ac.jpnih.gov

Unexplored Derivatization Strategies and Complex Molecular Architectures

The scaffold of this compound serves as a versatile platform for the construction of more complex and functionally diverse molecules. A vast landscape of derivatization strategies remains to be explored.

Future work could focus on the selective functionalization of the double bond, for instance, through epoxidation, dihydroxylation, or metathesis reactions, to introduce new functional groups and stereocenters. The development of methods for the asymmetric derivatization of the molecule would be of particular interest for applications in medicinal chemistry and catalysis. Following deprotection, the two aldehyde groups can be selectively reacted to create unsymmetrical derivatives. For example, reaction with a bifunctional reagent could lead to the formation of macrocycles or other complex ring systems. The use of this compound in multicomponent reactions could also provide a rapid and efficient means of generating molecular complexity from simple starting materials. researchgate.net These strategies could pave the way for the synthesis of novel ligands for catalysis, probes for chemical biology, and scaffolds for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.